
4-(Pyridin-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-yl)oxazole is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bio-imaging Applications
Recent studies have demonstrated that oxazole derivatives, including 4-(Pyridin-2-yl)oxazole, can serve as effective fluorescent probes for bio-imaging. These compounds exhibit significant fluorescence properties that can be utilized to visualize cellular structures and processes.
- Fluorescence Properties : The compound shows enhanced fluorescence signals in acidic environments, making it suitable for targeting organelles like lysosomes. This property is attributed to intramolecular charge transfer mechanisms that occur upon protonation in low pH conditions .
- Organelle Targeting : Novel organelle-targetable fluorescence probes have been synthesized using this compound, which can specifically localize in cellular organelles such as mitochondria and lysosomes. This specificity allows researchers to gather detailed information about cellular functions and dynamics .
Anticancer Activity
This compound has shown promising anticancer properties. Studies indicate that related oxazole derivatives exhibit cytotoxic effects against various cancer cell lines.
- Cytotoxic Effects : In vitro studies have highlighted the potential of this compound to reduce tumor size significantly in mouse models, indicating its efficacy as an anticancer agent. The mechanism of action may involve the induction of apoptosis in cancer cells, although further research is needed to elucidate specific pathways.
Antibacterial Properties
The antibacterial activity of oxazole derivatives, including this compound, has been a focus of research due to the increasing need for effective antimicrobial agents.
- Broad-Spectrum Activity : Compounds containing the oxazole moiety have been evaluated for their antibacterial effects against various pathogens. Some derivatives have demonstrated excellent activity against virulent phytopathogenic bacteria, making them potential candidates for agricultural applications .
Material Science Applications
In material science, this compound derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
- Fluorescent Materials : The solid-state fluorescence properties of certain oxazole derivatives suggest their applicability in developing new fluorescent materials for OLEDs. These materials can emit light efficiently and may be used in display technologies and lighting solutions .
Synthesis and Green Chemistry
The synthesis of this compound has been achieved through environmentally friendly methods, emphasizing green chemistry principles.
Chemical Reactions Analysis
Pd(TFA)₂-Catalyzed Cascade Reaction
A novel one-pot protocol using picolinamide and aldehydes with Pd(TFA)₂ as a catalyst in n-octane enables efficient synthesis of 4,5-disubstituted derivatives. This method proceeds under mild conditions (150 °C, 17 h) without requiring stoichiometric acid additives .
Key Features :
-
Catalyst : Pd(TFA)₂ generates trifluoroacetic acid (TFA) in situ, enabling condensation of picolinamide and two aldehyde molecules.
-
Solvent : n-octane is critical for reaction efficiency, yielding 62% of the product under standard conditions. Other solvents (e.g., o-xylene, DMF) show reduced yields .
-
Substrate Scope : Compatible with aromatic aldehydes, including sterically hindered and heterocyclic derivatives (e.g., naphthaldehydes) .
One-Pot O-Acylation and Cycloaromatization
This method involves O-acylation of picolinamide derivatives followed by cycloaromatization. For example, picolin-cyano-monoamidoxime reacts with dicarboxylic acids to form oxazoles via sequential activation and cyclization steps .
Mechanistic Highlights :
-
Intermediate Formation : O-acylation generates reactive intermediates that undergo cycloaromatization to form the oxazole core.
-
Solvent Optimization : Switching from DMF to DMPU improves reaction yields, highlighting solvent-dependent reactivity .
Reaction Pathway Analysis
An ¹⁸O labeling study revealed that the Pd(TFA)₂-catalyzed reaction does not follow the classical Robinson-Gabriel pathway. Instead, the amide nitrogen directly participates in aldehyde condensation, forming an intermediate stabilized by the pyridine ring .
Key Evidence :
-
Control Experiments : The absence of α-acylaminoketone intermediates (e.g., compound 4a ) confirms a distinct mechanism .
-
Isotopic Tracing : Oxazole products derived from [¹⁸O]-labeled picolinamide retained no ¹⁸O, ruling out incorporation of amide oxygen .
Catalyst and Solvent Comparison
Catalyst | Solvent | Yield (%) |
---|---|---|
Pd(TFA)₂ | n-octane | 62 |
Pd(TFA)₂ | o-xylene | 50 |
Pd(TFA)₂ | DMF | 0 |
AgTFA | n-octane | 56 |
Data from , optimized for 5 equivalents of aldehyde.
Substrate Examples
Aldehyde Type | Product Yield | Key Features |
---|---|---|
Benzaldehyde | 62% | Standard aromatic aldehyde |
4-Phenylbenzaldehyde | 86% | Sterically hindered |
Naphthaldehyde | 45–60% | Heterocyclic aromatic system |
Furanaldehyde | 20% | Acid-sensitive functional group |
Yields reflect isolated products under standard conditions .
Properties
CAS No. |
681135-55-7 |
---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H6N2O/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H |
InChI Key |
LVFOUJIXFNOKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.